molecular formula C19H16ClNO4 B1140470 Indomethacin-d4

Indomethacin-d4

Cat. No.: B1140470
M. Wt: 361.8 g/mol
InChI Key: CGIGDMFJXJATDK-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indomethacin-d4 is a deuterium-labeled derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). Indomethacin is known for its potent anti-inflammatory, analgesic, and antipyretic properties. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic investigations .

Mechanism of Action

Target of Action

Indomethacin-d4, also known as Indometacin-d4, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties . The primary targets of this compound are the enzymes cyclooxygenase-1 and 2 (COX-1 and 2) . These enzymes are responsible for the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway .

Mode of Action

This compound works by potently and non-selectively inhibiting COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, which are key mediators of inflammation and pain .

Biochemical Pathways

The action of this compound primarily affects the arachidonic acid (AA) pathway . By inhibiting the COX enzymes, it reduces the synthesis of prostaglandins and thromboxanes, key components of this pathway . This leads to a reduction in inflammation, fever, and pain .

Pharmacokinetics

This compound exhibits linear pharmacokinetics . Its absorption is prompt and extensive, with plasma concentration, area under the curve, and urinary recovery being proportional to the administered dose . The half-life and plasma and renal clearances are dose-independent . It undergoes significant hepatic metabolism, with metabolites including desmethyl, desbenzoyl, and desmethyl-desbenzoyl .

Result of Action

The result of this compound’s action is a reduction in symptoms associated with inflammation , such as pain, swelling, and fever . This is achieved through the decreased synthesis of prostaglandins and thromboxanes, which are key mediators of these symptoms . It is used for symptomatic management of chronic musculoskeletal pain conditions and to induce closure of a hemodynamically significant patent ductus arteriosus in premature infants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the patient’s diet and gastrointestinal pH . Additionally, the drug’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity . It’s important to note that these factors should be considered when administering the drug to ensure optimal therapeutic effect .

Biochemical Analysis

Biochemical Properties

Indomethacin-d4, like its parent compound Indomethacin, is a potent and nonselective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with IC50s of 18 nM and 26 nM for human COX-1 and COX-2, respectively, in CHO cells . These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, this compound can effectively reduce inflammation and pain .

Cellular Effects

This compound, through its inhibition of COX-1 and COX-2, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance death receptor 5 signaling and sensitize tumor cells to adoptive T-cell therapy, leading to improved tumor growth control and prolonged survival . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its inhibition of COX-1 and COX-2 enzymes. This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation and pain . Additionally, this compound may also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Indomethacin, the parent compound, can induce gastric damage via inhibiting the release of protective factors like COX-1, prostaglandin E2 (PGE2), bicarbonate, and mucus; increasing aggressive factors like acid; and increasing oxidant parameters while decreasing antioxidant parameters . Similar effects might be expected with this compound.

Dosage Effects in Animal Models

Studies on Indomethacin have shown that it can cause gastrointestinal irritation in dogs and swine at certain doses . Similar dosage-dependent effects might be expected with this compound.

Metabolic Pathways

Indomethacin, the parent compound of this compound, is metabolized by several drug-metabolizing pathways including those of the cytochrome P450s and UDP-glucuronosyltransferases (UGTs) . It is likely that this compound follows similar metabolic pathways.

Transport and Distribution

Studies on Indomethacin have shown that it can be taken up by primary rat hepatocytes via Na±dependent and -independent active transport processes . Similar transport and distribution mechanisms might be expected with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indomethacin-d4 involves the incorporation of deuterium atoms into the indomethacin molecule. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in indomethacin with deuterium atoms using deuterated solvents and catalysts.

    Direct Synthesis: This involves the use of deuterated starting materials to synthesize this compound directly.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .

Chemical Reactions Analysis

Types of Reactions

Indomethacin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated quinone derivatives, alcohol derivatives, and substituted indomethacin compounds .

Scientific Research Applications

Indomethacin-d4 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of indomethacin in the body.

    Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of indomethacin.

    Drug Development: Used in the development of new NSAIDs with improved efficacy and reduced side effects.

    Biological Research: Employed in studies related to inflammation, pain, and fever mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Indomethacin-d4

Indomethacin-d4 is unique due to its deuterium labeling, which provides several advantages:

    Enhanced Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-deuterated counterparts.

    Improved Pharmacokinetics: The presence of deuterium can alter the metabolic pathways, leading to improved pharmacokinetic profiles.

    Research Applications: The deuterium labeling makes Indomethacin-d4 an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds

Indomethacin-d4 is a valuable compound in scientific research, offering unique advantages due to its deuterium labeling. Its applications span various fields, including pharmacokinetics, metabolic studies, and drug development, making it an essential tool for researchers.

Properties

IUPAC Name

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIGDMFJXJATDK-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.